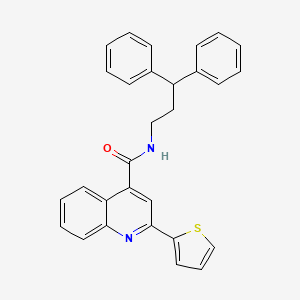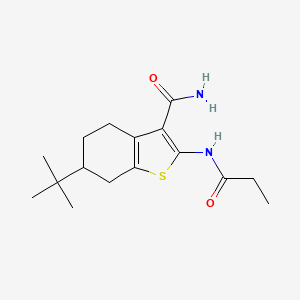
2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide est un composé organique qui appartient à la classe des benzamides. Il est caractérisé par la présence d'un groupe chloro, d'un groupe méthylsulfanyl et d'un groupe thiophène-2-ylméthyl attaché à un noyau benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau benzamide : Le noyau benzamide peut être synthétisé en faisant réagir l'acide 2-chloro-5-(méthylsulfanyl)benzoïque avec une amine appropriée, comme la thiophène-2-ylméthylamine, dans des conditions appropriées.
Introduction de groupes fonctionnels : Les groupes chloro et méthylsulfanyl sont introduits par des réactions de substitution. Par exemple, le groupe chloro peut être introduit par chloration, tandis que le groupe méthylsulfanyl peut être ajouté par une réaction de thiolation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des voies de synthèse pour une production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces, l'optimisation des conditions de réaction (température, pression, solvants) et l'utilisation de réacteurs à flux continu pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthylsulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe chloro peut être réduit en atome d'hydrogène.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que le thiolate de sodium (NaSMe) ou les amines primaires.
Produits majeurs
Oxydation : Sulfoxydes ou sulfones.
Réduction : Benzamide déchloré.
Substitution : Benzamides substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Le 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide a plusieurs applications de recherche scientifique :
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il peut servir de sonde pour étudier les voies biologiques impliquant les dérivés de benzamide.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Les groupes chloro et méthylsulfanyl peuvent jouer un rôle dans la liaison aux sites actifs des enzymes ou des récepteurs, modulant ainsi leur activité. Le groupe thiophène-2-ylméthyl peut améliorer l'affinité et la spécificité du composé pour ses cibles.
Applications De Recherche Scientifique
2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The thiophen-2-yl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-chloro-5-(méthylsulfanyl)benzoïque
- Acide 2-chloro-5-(chlorosulfonyl)benzoïque
- Acide 5-chloro-2-(thiophène-2-ylsulfanylméthyl)benzoïque
Unicité
Le 2-chloro-5-(méthylsulfanyl)-N-(thiophène-2-ylméthyl)benzamide est unique en raison de la présence du groupe thiophène-2-ylméthyl, qui peut conférer des propriétés biologiques et chimiques distinctes par rapport à d'autres composés similaires. Cette unicité peut être exploitée dans diverses applications, notamment la conception de médicaments et la science des matériaux.
Propriétés
Formule moléculaire |
C13H12ClNOS2 |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
2-chloro-5-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNOS2/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
Clé InChI |
VPHUWIWQGWMXRH-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B10977900.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10977912.png)
![2-[(Cyclopentylcarbonyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977914.png)
![Propan-2-yl 6-methyl-2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10977915.png)

![2-[(3-Cyano-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10977923.png)
![2-Ethyl-N-[2-(2-ethylbutanamido)-5-methylphenyl]butanamide](/img/structure/B10977929.png)
![N-(2,3-dimethoxybenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10977934.png)
![Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10977948.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B10977958.png)
![5-methyl-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B10977968.png)

![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977994.png)
